molecular formula C10H14N2O2S B2594582 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid CAS No. 953720-57-5

1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid

Cat. No. B2594582
CAS RN: 953720-57-5
M. Wt: 226.29
InChI Key: OCCNNHHMDCZCNB-UHFFFAOYSA-N
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Description

The compound “1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid” is a heterocyclic compound that contains a thiazole ring . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .

Scientific Research Applications

Herbicidal Activities

The synthesis and evaluation of novel compounds containing 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid have revealed moderate to good herbicidal activities. Specifically, when fluorine-containing phenyl groups are introduced into the molecular structures, these compounds exhibit promising effects as herbicides .

Therapeutic Potential

Imidazole-containing compounds, including derivatives of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid, have been investigated for their therapeutic potential. While specific studies on this compound are limited, imidazole-based molecules often display diverse biological activities, such as antimicrobial, anti-inflammatory, and antitumor effects .

Caspase-1 Modulation

Caspase-1 is a key enzyme involved in inflammatory responses and cell death pathways. Interestingly, 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid or related derivatives may play a role in caspase-1 modulation. Activation of caspase-1 can lead to the cleavage of gasdermin-D (GSDMD), a protein implicated in pyroptosis, an inflammatory form of cell death .

Future Directions

Thiazole derivatives have been extensively studied for their diverse biological activities, and they continue to be a focus of research in medicinal chemistry . Future research could explore the synthesis, properties, and biological activities of “1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid” and related compounds.

properties

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-7-6-15-10(11-7)12-4-2-8(3-5-12)9(13)14/h6,8H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCNNHHMDCZCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid

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